1-Ethyl-4-methyl-1H-pyrazol-5-amine
Overview
Description
“1-Ethyl-4-methyl-1H-pyrazol-5-amine” is a chemical compound with the empirical formula C6H11N3 . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent research. For instance, a study reported the synthesis of hydrazine-coupled pyrazole derivatives . Another study discussed the use of 5-amino-pyrazoles as potent reagents in organic and medicinal synthesis . These studies provide valuable insights into the potential synthetic routes for “this compound”.Molecular Structure Analysis
The molecular weight of “this compound” is 125.17 . The SMILES string representation of the molecule isCCn1ncc(C)c1N
. Chemical Reactions Analysis
The amino group in “this compound” can undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds . More detailed reaction mechanisms and conditions can be found in the referenced studies .Scientific Research Applications
Synthesis of New Pyrazolo[3,4-b]pyridine Products : A study by Ghaedi et al. (2015) describes an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing new N-fused heterocycle products with good to excellent yields, highlighting its potential in chemical synthesis and material science (Ghaedi et al., 2015).
Antitumor, Antifungal, and Antibacterial Pharmacophores : Titi et al. (2020) explored the synthesis of pyrazole derivatives, including the ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate. These derivatives were evaluated for biological activities, indicating their significance in developing pharmacophores for antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Synthesis of Pyran-2-one Derivatives : A 2011 study by Wang et al. demonstrated a facile, efficient, and environmentally friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives. This research is relevant in the field of green chemistry and highlights the use of ultrasound-mediated condensation for chemical synthesis (Wang et al., 2011).
Development of σ(1) Receptor Antagonists : A study by Díaz et al. (2012) discussed the synthesis and pharmacological activity of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists. This research is significant in the field of medicinal chemistry, particularly in the development of new therapeutic agents (Díaz et al., 2012).
Antimicrobial and Radical Scavenging Activities : Şener et al. (2017) synthesized new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine. These compounds demonstrated antimicrobial properties against various bacterial strains and fungi, as well as excellent antioxidant activities, showing their potential in biomedical and pharmaceutical applications (Şener et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 5-amino-pyrazoles, a class of compounds to which 1-ethyl-4-methyl-1h-pyrazol-5-amine belongs, have been found to be potent reagents in organic and medicinal synthesis .
Mode of Action
It’s known that the amino group in 1-methyl-5-amino-pyrazole, a similar compound, exhibits significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to yield various pyrazole derivatives .
Biochemical Pathways
5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature .
Result of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .
Properties
IUPAC Name |
2-ethyl-4-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-6(7)5(2)4-8-9/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLCRAUUAFQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625730 | |
Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3702-13-4 | |
Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3702-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3702-13-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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